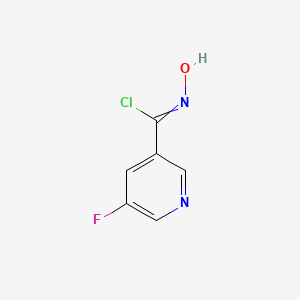
5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride is an organic compound with the molecular formula C6H4ClFN2O It is a derivative of nicotinic acid and contains a fluorine atom, a hydroxyl group, and a chloride group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride typically involves the reaction of 5-fluoronicotinic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chlorinating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation or reduction reactions, leading to the formation of different oxidation states of the compound.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other molecules to form cyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce nitroso or nitro compounds.
Aplicaciones Científicas De Investigación
5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride include:
5-Fluoronicotinic Acid: A precursor in the synthesis of this compound.
N-Hydroxynicotinimidoyl Chloride: Lacks the fluorine atom but has similar reactivity.
5-Fluoro-2-hydroxynicotinic Acid: Contains a hydroxyl group at a different position on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the fluorine atom enhances its stability and bioactivity, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C6H4ClFN2O |
|---|---|
Peso molecular |
174.56 g/mol |
Nombre IUPAC |
5-fluoro-N-hydroxypyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C6H4ClFN2O/c7-6(10-11)4-1-5(8)3-9-2-4/h1-3,11H |
Clave InChI |
VSTSJIPXEFCNGB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1F)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


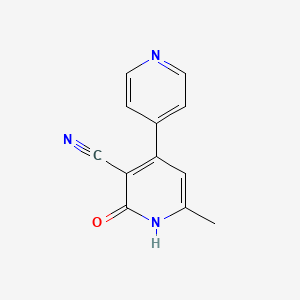
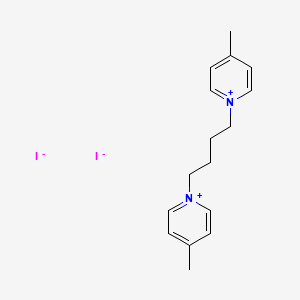

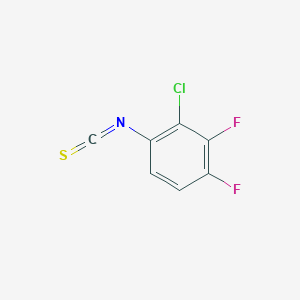
![3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile](/img/structure/B8654209.png)
![[[1,1'-Bi(cyclohexane)]-1-yl]methanol](/img/structure/B8654212.png)

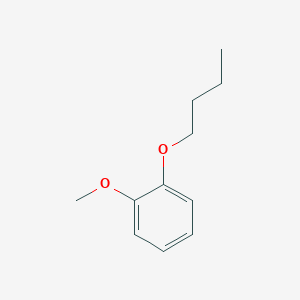
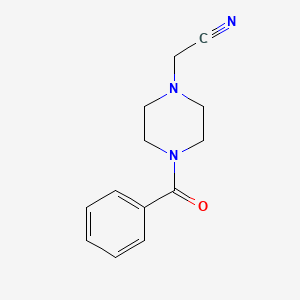
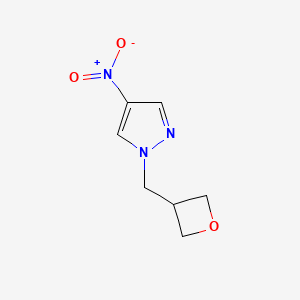
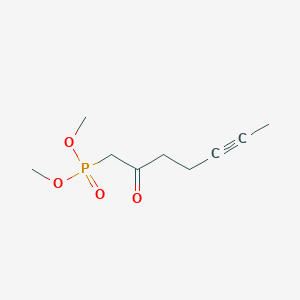
![Ethyl 2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B8654245.png)
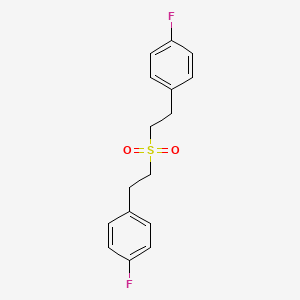
![4-Benzo[1,3]dioxol-5-YL-1-benzyl-piperidin-4-OL](/img/structure/B8654270.png)
